Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
CAS No.: 1018170-57-4
Cat. No.: VC16562867
Molecular Formula: C6H6F2N2O2S
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1018170-57-4 |
---|---|
Molecular Formula | C6H6F2N2O2S |
Molecular Weight | 208.19 g/mol |
IUPAC Name | ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate |
Standard InChI | InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3 |
Standard InChI Key | PUIIZOVLTWWHKE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=NS1)C(F)F |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s structure centers on a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a difluoromethyl (-CFH) group, while the 5-position bears an ethyl ester (-COOEt). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
Table 1: Key Structural and Identity Data
Property | Value | Source |
---|---|---|
CAS Number | 1018170-57-4 | Chemsrc |
Molecular Formula | MolCore | |
Molecular Weight | 208.19 g/mol | Chemsrc |
SMILES | CCOC(=O)C1=C(N=NS1)C(F)F | Derived |
InChIKey | HYLBYNFARGMFNU-UHFFFAOYSA-N | PubChem |
Notably, a discrepancy exists in CAS numbers across sources, with Parchem listing 1856543-03-7. This may arise from isomerism or database inconsistencies, underscoring the need for verification via analytical techniques like NMR or X-ray crystallography.
Synthesis and Manufacturing
Industrial Synthesis Pathways
MolCore BioPharmatech specializes in producing this compound at ≥97% purity under ISO-certified conditions. While explicit reaction mechanisms are proprietary, general approaches for analogous thiadiazoles involve:
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Cyclocondensation: Reaction of thiosemicarbazides with α,β-difluoroketones to form the thiadiazole ring.
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Esterification: Subsequent treatment with ethyl chloroformate introduces the ester moiety .
Microwave-assisted synthesis, as demonstrated for related thiadiazoles , could enhance yield and reduce reaction times, though specific data for this compound remain unpublished.
Table 2: Manufacturing Specifications (MolCore )
Parameter | Value |
---|---|
Purity | ≥97% |
Certification | ISO |
Primary Use | API Intermediate |
Biological Activity and Applications
Antimicrobial and Antifungal Properties
Structural analogs exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum . The difluoromethyl group’s electronegativity likely enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Table 3: Biological Activity of Thiadiazole Analogs
Compound | Activity | Target Organism |
---|---|---|
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Antifungal | Botrytis cinerea |
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | Enzyme inhibition | Bacterial dehydrogenases |
Comparative Analysis with Structural Analogs
Chloromethyl vs. Difluoromethyl Derivatives
Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate (CID 14370533) shares the ester-thiadiazole backbone but replaces -CFH with -CHCl. The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions absent in the fluorinated analog.
Trifluoromethyl-Substituted Thiadiazoles
The trifluoromethyl group in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one enhances metabolic stability and lipophilicity, traits desirable in CNS-targeting pharmaceuticals. Difluoromethyl derivatives may offer a balance between polarity and bioavailability.
Recent Research and Future Directions
Crystallographic Studies
While 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one’s crystal structure reveals Z′ = 6 and extensive hydrogen bonding , similar analyses for ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate are lacking. Resolving its solid-state structure could inform co-crystal engineering for improved formulation.
Targeted Drug Discovery
The compound’s SAR-inducing activity positions it as a candidate for hybrid molecule development. Coupling it with known antifungal agents (e.g., triazoles) may yield dual-action agrochemicals with reduced resistance risk.
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